molecular formula C18H23NO B1219630 Orphenadrine CAS No. 83-98-7

Orphenadrine

Katalognummer B1219630
CAS-Nummer: 83-98-7
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: QVYRGXJJSLMXQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orphenadrine is a muscle relaxant used to help relax certain muscles in your body and relieve the stiffness, pain, and discomfort caused by strains, sprains, or other injury to your muscles . One form of orphenadrine is also used to relieve trembling caused by Parkinson’s disease .


Synthesis Analysis

Orphenadrine can be synthesized in three steps starting from benzoyl chloride and toluene . The synthetic utility of this platform is underscored by the formal syntheses of both antipodes of the pharmaceutical orphenadrine .


Molecular Structure Analysis

The molecular formula of Orphenadrine is C18H23NO . The molecular weight is 269.381 Da .


Chemical Reactions Analysis

Orphenadrine is a methyl derivative of diphenhydramine (a commonly used antihistamine), but its mechanism of action in causing analgesia and skeletal muscle relaxation is not well defined .


Physical And Chemical Properties Analysis

Orphenadrine has a density of 1.0±0.1 g/cm3, a boiling point of 363.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 84.4±0.3 cm3, a polar surface area of 12 Å2, and a polarizability of 33.5±0.5 10-24 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Bioequivalence Studies

Orphenadrine is often studied in combination with other drugs like paracetamol to assess bioequivalence. This is crucial for ensuring consistent therapeutic effects across different generic formulations. A study conducted to investigate the bioavailability and bioequivalence of a fixed-dose Paracetamol/Orphenadrine combination in healthy volunteers under fasted conditions found that the test preparation was bioequivalent to the reference preparation .

2. Musculoskeletal Pain Management

Orphenadrine is used as an adjunct for the symptomatic relief of musculoskeletal pain and discomfort. It is particularly effective in acute painful conditions, where it is combined with rest and physical therapy to alleviate discomfort .

3. Drug-Protein Interaction Studies

The interaction between Orphenadrine and proteins like bovine serum albumin (BSA) is a significant area of research. Understanding these interactions helps in elucidating drug distribution and metabolism. Spectroscopic and voltammetric techniques have been employed to study the binding mechanism of Orphenadrine to BSA, providing insights into its pharmacological action .

4. Pharmacokinetic Analysis

Orphenadrine’s pharmacokinetic parameters, such as the area under the curve (AUC) and maximum concentration (Cmax), are critical for understanding its absorption and distribution in the body. These parameters are determined through plasma concentration time profiles in clinical trials .

5. Anticholinergic Research

As an anticholinergic agent with a predominantly central effect, Orphenadrine’s mechanism of action is of interest in neurological research. It helps in exploring treatments for conditions like drug-induced parkinsonism and muscle cramps associated with liver cirrhosis .

6. Combination Drug Therapy

Orphenadrine is often used in combination with other analgesics like paracetamol to enhance pain relief. Research into these combination therapies is vital for developing more effective treatments for pain management .

7. Protein Binding Efficiency

The efficiency of many drugs, including Orphenadrine, depends on their ability to bind to proteins. Studies on Orphenadrine’s binding efficiency can influence the drug’s distribution, metabolism, and excretion, which are essential factors in drug design .

8. Treatment of Muscle Cramps in Liver Cirrhosis

Orphenadrine’s suitability for treating muscle cramps in liver cirrhosis patients is an emerging area of research. Its structural relation to diphenhydramine, along with its anticholinergic and sedative properties, makes it a candidate for novel treatment approaches .

Safety And Hazards

Orphenadrine may cause serious side effects such as light-headedness, painful or difficult urination, confusion, anxiety, agitation, tremors, hallucinations, or pounding heartbeats . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation . You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis .

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRGXJJSLMXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

341-69-5 (hydrochloride), 4682-36-4 (citrate)
Record name Orphenadrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023396
Record name Orphenadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

195 °C @ 12 ATM
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect., ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS., ...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/, NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Orphenadrine

Color/Form

LIQUID

CAS RN

83-98-7
Record name (±)-Orphenadrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orphenadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orphenadrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORPHENADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orphenadrine
Reactant of Route 2
Reactant of Route 2
Orphenadrine
Reactant of Route 3
Reactant of Route 3
Orphenadrine
Reactant of Route 4
Reactant of Route 4
Orphenadrine
Reactant of Route 5
Reactant of Route 5
Orphenadrine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Orphenadrine

Citations

For This Compound
9,560
Citations
JR Bassett, M Story, KD Cairncross - European Journal of Pharmacology, 1968 - Elsevier
… by orphenadrine. The are matic compounds whose actions were potentiated by orphenadrine all had … Orphenadrine appears to inhibit this pmferential uptake mechanism. The failure of …
Number of citations: 4 www.sciencedirect.com
S Hunskaar, D Donnell - Journal of international medical …, 1991 - journals.sagepub.com
… Data on the efficacy of orphenadrine alone and in … that the antinociceptive effect of orphenadrine has been clearly … some support for the view that orphenadrine on its own acts as a …
Number of citations: 44 journals.sagepub.com
JF Desaphy, A Dipalma, M De Bellis, T Costanza… - PAIN®, 2009 - Elsevier
… The results indicate that orphenadrine inhibits sodium channels in a concentration-, voltage… show that orphenadrine binds to the same receptor as the local anesthetics. Orphenadrine …
Number of citations: 50 www.sciencedirect.com
J Kornhuber, CG Parsons, S Hartmann, W Retz… - Journal of Neural …, 1995 - Springer
… to assess whether orphenadrine is an NMDA … orphenadrine similar to those of amantadine and memantine (Kornhuber et al., 1994). It should be noted that the potency of orphenadrine …
Number of citations: 64 link.springer.com
GF Reidy, I Mehta, M Murray - Molecular Pharmacology, 1989 - ASPET
The anti-parkinsonian agent orphenadrine has been shown to form an in vitro metabolic intermediate (MI) complex in hepatic microsomes isolated from phenobarbital (PB)-treated rats. …
Number of citations: 77 molpharm.aspetjournals.org
BW Friedman, D Cisewski, E Irizarry, M Davitt… - Annals of emergency …, 2018 - Elsevier
Study objective In US emergency departments (EDs), patients with low back pain are often treated with nonsteroidal anti-inflammatory drugs and muscle relaxants. We compare …
Number of citations: 63 www.sciencedirect.com
JW Birkeland Jr, DK Clawson - Clinical Pharmacology & …, 1968 - Wiley Online Library
… N-2 was superior to both orphenadrine and the placebo at … orphenadrine and placebo at the 90 per cent level. Skewing in the latter readings was due to a decreasing n for orphenadrine …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
RR Cunha, MMAC Ribeiro, RAA Muñoz… - Journal of separation …, 2017 - Wiley Online Library
Paracetamol is an active ingredient commonly found in pharmaceutical formulations in combination with one of the following compounds: codeine, orphenadrine, promethazine, …
JJM Labout, CT Thijssen, GGJ Keijser… - European journal of …, 1982 - Springer
… Plasma concentrations of orphenadrine were measured by a specific gaschromatographic … orphenadrine hydrochloride 100rag. The single dose pharmacokinetic profile of orphenadrine …
Number of citations: 54 link.springer.com
S Loga, S Curry, M Lader - British Journal of Clinical …, 1975 - Wiley Online Library
… , orphenadrine acts more by virtue of its anticholinergic effects. 6 It was concluded that phenobarbitone and orphenadrine … The need for the addition of orphenadrine should be assessed …
Number of citations: 119 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.